molecular formula C31H35P2Si B14284491 CID 12975370

CID 12975370

Cat. No.: B14284491
M. Wt: 497.6 g/mol
InChI Key: GAWDIXYZGXKUBG-UHFFFAOYSA-N
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Description

No direct information about CID 12975370 (structure, properties, or applications) is present in the provided evidence. PubChem Compound Identifiers (CIDs) are unique numerical codes for chemical substances, but the evidence lists other CIDs (e.g., 6675, 12594, 10153267 in Figure 8 of ; oscillatoxin derivatives in ) without referencing this compound .

Properties

Molecular Formula

C31H35P2Si

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C31H35P2Si/c1-34(26-14-24-32(28-16-6-2-7-17-28)29-18-8-3-9-19-29)27-15-25-33(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3

InChI Key

GAWDIXYZGXKUBG-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be achieved through several methods:

  • Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]

  • Metal-Halogen Exchange and Metathesis: : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]

These methods provide a controllable and cost-effective route for the synthesis of the compound .

Mechanism of Action

The mechanism of action of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include transition metal centers, where the compound acts as a bidentate ligand, stabilizing the metal complex and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • Example : Betulin-derived inhibitors (e.g., betulin CID 72326, betulinic acid CID 64971) are compared based on functional groups and 3D overlays in Figure 8 of . Such comparisons emphasize substituent effects on biological activity .
  • Oscillatoxin derivatives () are differentiated by methyl groups or side-chain modifications, highlighting how structural changes influence toxicity or stability .

Functional Analogs

  • emphasizes comparing compounds with similar applications (e.g., inhibitors, catalysts) even if structurally distinct. For example, taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for enzyme studies despite differing backbones .

Methodological Approaches

  • Mass Spectrometry : and discuss collision-induced dissociation (CID) techniques to differentiate isomers (e.g.,人参皂苷Rf vs. 拟人参皂苷F11) or analyze protein ubiquitination .
  • Database References : and highlight the role of PubChem CIDs in chemical identification, though CID 12975370 is absent from these lists .

Key Limitations in the Evidence

Absence of this compound: None of the 20 evidence documents reference this compound, preventing direct structural or functional analysis.

Contextual Misalignment: –5, 7 focus on NLP models (e.g., BERT, Transformer), unrelated to chemical compounds.

Insufficient Chemical Data : While and provide comparison frameworks, they lack the necessary data (e.g., spectral, thermodynamic, or bioactivity profiles) to extrapolate insights to this compound.

Recommendations for Further Research

To address this gap, consult:

PubChem Database : Retrieve this compound’s entry for structural data, properties, and associated literature.

Specialized Journals : Search Journal of Cheminformatics or Journal of Natural Products for studies on structurally related compounds.

Experimental Techniques : Use methodologies from (LC-ESI-MS) or 14 (CID/ETD-MS/MS) to characterize the compound and its analogs .

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